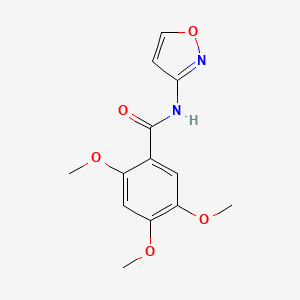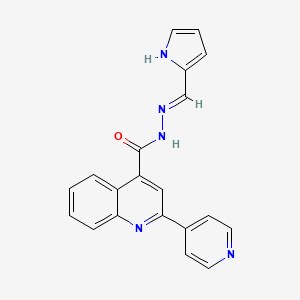
2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide is a compound that features a trimethoxyphenyl group and an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base such as potassium carbonate.
Oxazole Ring Formation: The oxazole ring can be formed by cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids under dehydrating conditions.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the oxazole ring through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells. The compound may also modulate receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-oxazolyl)benzamide
- 2,4,5-trimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 3,4,5-trimethoxy-N-(1,2,4-oxadiazol-5-yl)benzamide
Uniqueness
2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the trimethoxyphenyl group and the oxazole ring. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4,5-trimethoxy-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-17-9-7-11(19-3)10(18-2)6-8(9)13(16)14-12-4-5-20-15-12/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGXFLAPPKNYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NOC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(6-fluoro-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6043173.png)
![2-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6043177.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6043182.png)
![4-(3-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043189.png)
![N-[4-benzoyl-1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]-2-chloroacetamide](/img/structure/B6043205.png)
![N-(3-Chloro-4-methylphenyl)-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B6043210.png)
![1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione](/img/structure/B6043211.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)
![4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine](/img/structure/B6043241.png)
![[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate](/img/structure/B6043246.png)
![N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyrazine-2-carboxamide](/img/structure/B6043256.png)
![(2Z)-2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6043269.png)
